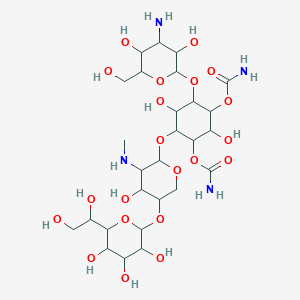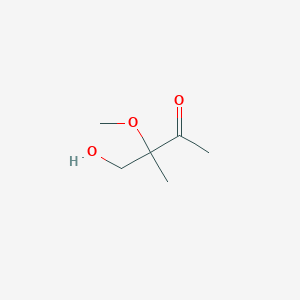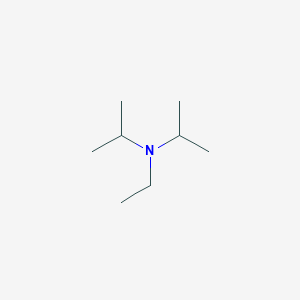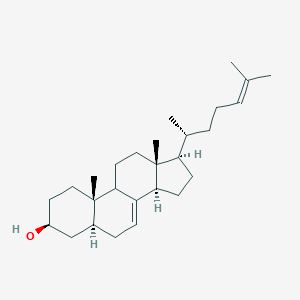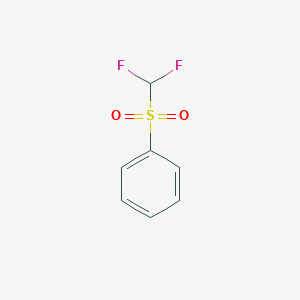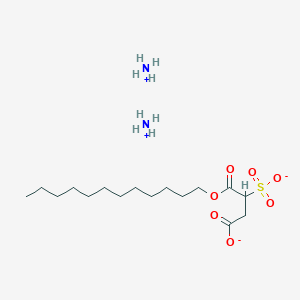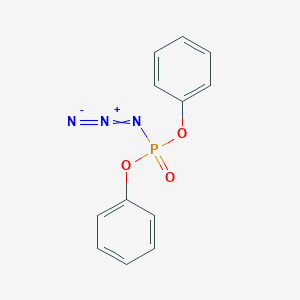![molecular formula C10H18ClN B045367 1-Azoniatricyclo[3.3.3.01,5]undecane;chloride CAS No. 116747-82-1](/img/structure/B45367.png)
1-Azoniatricyclo[3.3.3.01,5]undecane;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Azoniatricyclo[3.3.3.01,5]undecane;chloride, also known as quaternary ammonium compound (QAC), is a type of disinfectant commonly used in healthcare facilities, food processing plants, and other industries to prevent the spread of harmful microorganisms. QACs are widely used due to their broad-spectrum antimicrobial activity, low toxicity, and ease of use. 3.3.01,5]undecane;chloride.
作用机制
The mechanism of action of 1-Azoniatricyclo[3.3.3.01,5]undecane;chloride involves disruption of the cell membrane of microorganisms. QACs are cationic surfactants that have a positive charge, which allows them to bind to the negatively charged cell membrane of microorganisms. This binding disrupts the membrane structure, leading to leakage of intracellular contents and ultimately cell death.
Biochemical and Physiological Effects:
The use of 1-Azoniatricyclo[3.3.3.01,5]undecane;chloride has been associated with various biochemical and physiological effects. In some cases, prolonged exposure to QACs has been shown to cause skin irritation and respiratory problems. QACs have also been found to have toxic effects on aquatic organisms, leading to concerns about their environmental impact.
实验室实验的优点和局限性
1-Azoniatricyclo[3.3.3.01,5]undecane;chloride has several advantages for use in lab experiments. It is easy to use, has a broad-spectrum antimicrobial activity, and is relatively inexpensive. However, QACs have limitations, such as reduced effectiveness in the presence of organic matter and the potential for microbial resistance to develop over time.
未来方向
Future research on 1-Azoniatricyclo[3.3.3.01,5]undecane;chloride could focus on developing more effective formulations that are less toxic to humans and the environment. Studies could also explore the potential for QACs to be used in combination with other disinfectants to enhance their effectiveness. Additionally, research could investigate the use of QACs in the development of new antimicrobial materials, such as coatings and textiles.
合成方法
1-Azoniatricyclo[3.3.3.01,5]undecane;chloride can be synthesized by reacting tertiary amines with alkyl halides or benzyl halides. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as methanol or ethanol. The resulting product is a white crystalline solid that is highly soluble in water.
科学研究应用
1-Azoniatricyclo[3.3.3.01,5]undecane;chloride has been extensively studied for its antimicrobial activity against a wide range of microorganisms, including bacteria, viruses, and fungi. Its effectiveness in killing or inhibiting the growth of microorganisms has been demonstrated in various settings, such as hospitals, food processing plants, and swimming pools. QACs have also been used as preservatives in personal care products, such as shampoos, soaps, and lotions.
属性
CAS 编号 |
116747-82-1 |
|---|---|
产品名称 |
1-Azoniatricyclo[3.3.3.01,5]undecane;chloride |
分子式 |
C10H18ClN |
分子量 |
187.71 g/mol |
IUPAC 名称 |
1-azoniatricyclo[3.3.3.01,5]undecane;chloride |
InChI |
InChI=1S/C10H18N.ClH/c1-4-10-5-2-8-11(10,7-1)9-3-6-10;/h1-9H2;1H/q+1;/p-1 |
InChI 键 |
IFUKSXPDXVXBTN-UHFFFAOYSA-M |
SMILES |
C1CC23CCC[N+]2(C1)CCC3.[Cl-] |
规范 SMILES |
C1CC23CCC[N+]2(C1)CCC3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






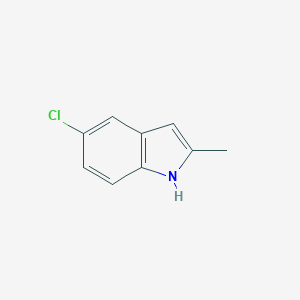
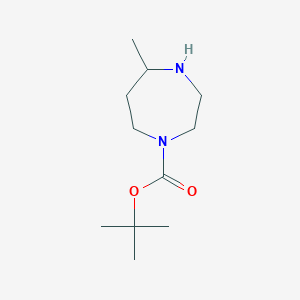
![1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B45297.png)
